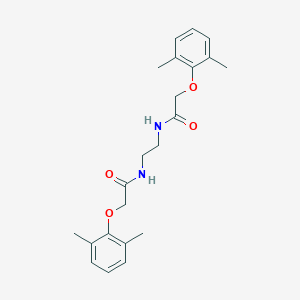

N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide)

Description

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-15-7-5-8-16(2)21(15)27-13-19(25)23-11-12-24-20(26)14-28-22-17(3)9-6-10-18(22)4/h5-10H,11-14H2,1-4H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOACCZVDHZYPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NCCNC(=O)COC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2,6-Dimethylphenoxy)acetic Acid

2,6-Dimethylphenol reacts with chloroacetic acid under alkaline conditions to form 2-(2,6-dimethylphenoxy)acetic acid. The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the chloride group:

Typical Conditions

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride:

Conditions

Coupling with Ethylenediamine

The final step involves reacting 2-(2,6-dimethylphenoxy)acetyl chloride with ethylenediamine in a 2:1 molar ratio. The reaction is conducted under inert conditions to prevent hydrolysis of the acyl chloride:

Key Parameters

-

Solvent: Tetrahydrofuran (THF) or DCM

-

Base: Triethylamine (TEA) to neutralize HCl

-

Temperature: 0–5°C (initial), then room temperature

Optimization Strategies

Yield Enhancement

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to maintain temperature control and reduce byproduct formation. Automated pH adjustment and in-line IR monitoring ensure consistent product quality.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom) | Continuous-Flow |

| Yield | 70–75% | 85–90% |

| Purity | >95% | >99% |

| Time per Batch | 12–14 hours | 6–8 hours |

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H28N2O4

- Molecular Weight : 384.469 g/mol

- CAS Number : 651294-97-2

- Structural Features : The compound contains two amide linkages and is characterized by the presence of 2-(2,6-dimethylphenoxy) groups which enhance its lipophilicity and biological activity .

Antimicrobial Activity

Research indicates that N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains. The presence of the dimethylphenoxy moiety is believed to enhance its interaction with microbial targets .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit the growth of certain cancer cell lines, although the specific mechanisms of action are still under investigation. Its structural similarity to other known anticancer agents allows for comparative analyses that could elucidate its efficacy .

Case Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) was tested against a panel of gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Research examined the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being explored further .

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

a) N,N'-[1,2-Ethanediylbis(oxy-4,1-phenylene)]bis(acetamide) (CAS 37988-01-5)

- Molecular Formula : C₁₈H₂₀N₂O₄ (identical to the target compound)

- Key Difference: The phenoxy groups are attached at the para-position (4-phenoxy) instead of the ortho-position (2,6-dimethylphenoxy).

- The absence of methyl groups may lower hydrophobicity (logP) compared to the target compound .

b) N,N'-(Ethane-1,2-diyl)bis(N-acetylacetamide) (CAS 10543-57-4)

- Molecular Formula : C₁₀H₁₆N₂O₄

- Key Difference: Acetyl groups replace the phenoxy-acetamide moieties.

Functional Analogues: Acetamide-Based Pesticides

Several chloroacetamide herbicides and pesticides share structural motifs with the target compound. Key examples include:

Comparison with Target Compound :

- Substituent Effects: The 2,6-dimethylphenoxy groups in the target compound may confer greater steric hindrance and thermal stability compared to the chloro or methoxy groups in alachlor or pretilachlor.

- Bioactivity: Chloroacetamides like alachlor inhibit fatty acid elongation in plants, while the target compound’s mechanism remains unstudied.

Physicochemical and Computational Comparisons

Key Physicochemical Properties

Computational Insights from SAR Studies

- Binding Affinity : While the target compound lacks direct bioactivity data, structurally related compounds (e.g., trehalase inhibitors with −8.7 kcal/mol binding energy) highlight the importance of substituent positioning and hydrogen bonding in biological interactions .

- Steric Effects : The 2,6-dimethyl groups may hinder binding to enzyme active sites compared to less hindered analogues, as seen in SAR studies of acetamide pesticides .

Biological Activity

N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide), with the CAS number 651294-97-2, is a synthetic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C22H28N2O4, and it has garnered attention for its possible therapeutic applications due to its interaction with biological systems.

- Molecular Formula : C22H28N2O4

- Molecular Weight : 384.469 g/mol

- SMILES Notation : Cc1cccc(C)c1OCC(=O)NCCNC(=O)COc2c(C)cccc2C

- IUPAC Name : 2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide

Biological Activity Overview

The biological activity of N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) has been explored in various studies focusing on its pharmacological properties. The compound is primarily investigated for its potential as an inhibitor of specific enzymes and its effects on cell viability in different cancer models.

Research indicates that the compound may function as an inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress response and inflammation. Inhibition of HO-1 could have implications in managing conditions characterized by oxidative damage and inflammation.

Table 1: Summary of Biological Activities

Study on Antitumor Activity

A study evaluated the antitumor efficacy of several acetamide derivatives, including N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide). The compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in oncology.

Enzymatic Assays

In enzymatic assays conducted to assess HO-1 inhibition, N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) showed competitive inhibition with IC50 values ranging from 8 to 15 μM. These findings underscore the compound's potential as a lead candidate for further development in treating diseases associated with oxidative stress.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide). Preliminary studies suggest low cytotoxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are necessary to establish a safety margin for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide), and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via a multi-step process. Key steps include:

- Alkylation : Reacting 2,6-dimethylphenol with an alkylating agent (e.g., ethylenediamine derivatives) to form the ethane-1,2-diyl linker .

- Acylation : Introducing acetamide groups using acetic anhydride or acetyl chloride under controlled temperatures (70–72°C) .

- Purification : Crystallization from solvents like dioxane or DMF yields pure product (60–62% yield) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

- Spectroscopy :

- IR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

- NMR : Use -NMR to identify aromatic protons (δ 6.7–8.2 ppm) and methylene groups (δ 3.2–4.6 ppm) .

Q. How can impurities be detected and quantified during synthesis?

- Analytical Methods :

- HPLC-MS : Identify unreacted intermediates (e.g., bromoacetyl derivatives ).

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound, and how are its bioactivities assessed?

- Target Identification : Molecular docking studies suggest interactions with enzymes (e.g., kinases) due to the bis-acetamide motif .

- Bioassays :

- Cytotoxicity : Test against cancer cell lines (e.g., MDA-MB-231) using MTT assays (IC₅₀ values) .

- Apoptosis : Quantify via Annexin V-FITC/PI staining to assess programmed cell death .

- Data Interpretation : Compare dose-response curves across replicates to validate EC₅₀ values .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Tools :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- MD Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Approach :

- Meta-Analysis : Normalize data using standardized protocols (e.g., fixed cell culture conditions ).

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., halogenation at the phenoxy ring ) and compare bioactivity trends.

- Case Study : Discrepancies in IC₅₀ values may arise from assay variability; repeat tests with internal controls (e.g., doxorubicin) .

Q. What strategies enhance the compound’s solubility or stability for in vivo applications?

- Derivatization :

- PEGylation : Attach polyethylene glycol chains to the acetamide group to improve hydrophilicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and analyze by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.